3-Methyl-2-buten-1-thiol-d6 is a deuterated variant of 3-methyl-2-buten-1-thiol, a volatile sulfur compound known for its potent odor characteristics. This compound is particularly significant in the field of olfactometry and has been identified in various beverages, including wine and beer. The presence of this thiol contributes to the sensory profile of these products, often associated with undesirable aromas when present in high concentrations.
3-Methyl-2-buten-1-thiol-d6 is derived from the parent compound 3-methyl-2-buten-1-thiol through isotopic labeling, where hydrogen atoms are replaced with deuterium. This modification is useful in analytical chemistry for tracing and quantifying compounds in complex matrices such as beverages. The compound is commercially available from various suppliers, including EPTES and MedChemExpress .
This compound falls under the category of organosulfur compounds and more specifically, it is classified as a thiol. Its chemical structure includes a sulfur atom bonded to a carbon chain, which gives it its characteristic odor and reactivity.
The synthesis of 3-methyl-2-buten-1-thiol-d6 can typically be achieved through methods involving the deuteration of 3-methyl-2-buten-1-thiol. One common approach involves using deuterated reagents in a controlled reaction environment to ensure the incorporation of deuterium into the molecular structure.
The synthesis process may utilize techniques such as gas chromatography for purification and verification of the product. The application of mass spectrometry can also help confirm the isotopic labeling by analyzing the molecular weight and fragmentation patterns characteristic of deuterated compounds.
The molecular formula for 3-methyl-2-buten-1-thiol-d6 is C5H4D6S. The presence of six deuterium atoms instead of hydrogen alters its physical properties slightly compared to its non-deuterated counterpart.
3-Methyl-2-buten-1-thiol-d6 can undergo various chemical reactions typical for thiols, including oxidation to form disulfides or sulfoxides. It can also participate in nucleophilic substitution reactions due to the presence of the thiol group.
In analytical applications, this compound is often involved in reactions that allow for its detection and quantification in complex matrices such as wine and beer. Techniques like purge and trap sampling are employed to isolate this volatile compound from liquid samples for further analysis .
The mechanism by which 3-methyl-2-buten-1-thiol-d6 exerts its effects primarily involves its interaction with olfactory receptors, leading to the perception of odor. Its low odor threshold (0.5–1 ng/L) indicates that even trace amounts can significantly impact sensory characteristics in beverages .
Studies have shown that this thiol can be detected using gas chromatography coupled with olfactometry, allowing researchers to analyze its presence and concentration effectively in various samples .
3-Methyl-2-buten-1-thiol-d6 is a colorless liquid with a characteristic strong odor. Its volatility makes it easily detectable at low concentrations.
As a thiol, it exhibits typical reactivity associated with sulfur-containing compounds, including:
Relevant data regarding its stability indicates that while it can degrade under certain conditions (e.g., exposure to light), it remains stable under controlled storage conditions.
3-Methyl-2-buten-1-thiol-d6 is primarily used in analytical chemistry for tracing and quantifying thiols in food and beverage matrices. Its application extends to:
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